molecular formula C7H16O B166765 2-Ethoxy-2-methylbutane CAS No. 919-94-8

2-Ethoxy-2-methylbutane

Cat. No. B166765
CAS RN: 919-94-8
M. Wt: 116.2 g/mol
InChI Key: KFRVYYGHSPLXSZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylbutane, also known as TAEE, is a tertiary ether that is used as an octane-enhancing component in gasoline. It is part of a class of compounds that are of interest due to their application in fuel formulations to improve combustion efficiency and reduce emissions .

Synthesis Analysis

The synthesis of 2-ethoxy-2-methylbutane (TAEE) has been studied in the liquid phase, where equilibrium constants for its formation were measured using alcohol/alkene mixtures in various mole ratios. A commercial cation exchange resin, Amberlyst 16, was used as a catalyst in these reactions. The synthesis process is influenced by temperature, and the equilibrium constants vary accordingly .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-ethoxy-2-methylbutane is not detailed in the provided papers, related compounds have been studied using spectroscopic methods. For example, the molecular structure and spectroscopic properties of a related compound were calculated using density functional theory (DFT) with satisfactory correlation to experimental values . This suggests that similar computational methods could be applied to TAEE for detailed molecular insights.

Chemical Reactions Analysis

The chemical behavior of related compounds, such as the bischelated oxochromium(V) complex of 2-hydroxy-2-methylbutanoate, has been examined, showing that these complexes can rearrange in solution

Scientific Research Applications

Microplant Integration in Chemical Processes

2-Ethoxy-2-methylbutane has been utilized in demonstrating the efficacy of microplants in chemical process development. Sundberg, Uusi-Kyyny, and Alopaeus (2013) showcased a laboratory-scale integrated trial plant (microplant) using the etherification of 2-ethoxy-2-methylbutane. This approach validated the efficiency of microplants in scaling up chemical industry processes, highlighting rapid feedback and reduced research costs (Sundberg, Uusi-Kyyny, & Alopaeus, 2013).

Catalytic Activity in Etherification Processes

Research by Soto et al. (2018) focused on the liquid-phase synthesis of 2-ethoxy-2-methylbutane over various acidic ion-exchange resins. They found that catalytic activity is influenced by the morphological properties of the resins, suggesting a correlation between activity and the acid capacity to specific volume ratio of the swollen polymer (Soto et al., 2018).

Thermal Diffusivity Studies

The thermal diffusivities of 2-ethoxy-2-methylbutane were measured by Zhang et al. (2017) using the dynamic light scattering method. This study provided detailed insights into the temperature and pressure influences on the thermal properties of the compound (Zhang et al., 2017).

Reaction Equilibria in Synthesis

Rihko, Linnekoski, and Krause (1994) studied the equilibrium constants for the liquid-phase synthesis of 2-ethoxy-2-methylbutane. Their work provided valuable data on the reaction equilibria and the effect of temperature on synthesis processes (Rihko, Linnekoski, & Krause, 1994).

Vapor-Liquid Equilibrium Studies

Arce et al. (2005) explored the isobaric vapor–liquid equilibrium of 2-ethoxy-2-methylbutane in systems with methanol, ethanol, and water. Their findings contribute to understanding the thermodynamic properties important in gasoline blending and process engineering (Arce, Rodil, & Soto, 2005).

Safety And Hazards

2-Ethoxy-2-methylbutane is extremely flammable and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness . It is toxic to aquatic life with long-lasting effects and repeated exposure may cause skin dryness or cracking .

Relevant Papers The search results included a paper on the simultaneous liquid-phase synthesis of 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) over fifteen commercial acidic ion-exchange resins . The study was carried out in a batch reactor at T = 335 K and initial molar ratios of alcohol to olefins .

properties

IUPAC Name

2-ethoxy-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRVYYGHSPLXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061279
Record name Butane, 2-ethoxy-2-methyl-
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-2-methylbutane

CAS RN

919-94-8
Record name tert-Amyl ethyl ether
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Record name tert-Amyl ethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2-ethoxy-2-methyl-
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Record name Butane, 2-ethoxy-2-methyl-
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Record name 2-ethoxy-2-methylbutane
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Record name tert-Amyl ethyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
LK Rihko, JA Linnekoski… - Journal of Chemical and …, 1994 - ACS Publications
… Equilibrium constants for the liquid-phase synthesis of 2-methoxy-2-methylbutane (TAME) and 2-ethoxy2-methylbutane (TAEE) were measured in the temperature range 323—363 K. …
Number of citations: 86 pubs.acs.org
P Uusi-Kyyny, MS Qureshi, JP Pokki… - Industrial & …, 2019 - ACS Publications
… for 2-ethoxy-2-methylbutane is measured in this work. The measurements presented for the critical properties of 2-ethoxy-2-methylbutane are currently the only values available. …
Number of citations: 6 pubs.acs.org
A Arce, A Arce Jr, E Rodil, A Soto - Fluid phase equilibria, 2005 - Elsevier
Isobaric vapor–liquid equilibrium (VLE) data for 2-ethoxy-2-methylbutane (TAEE)+methanol+water and TAEE+ethanol+water ternary systems, and for their binary subsystems alcohol+…
Number of citations: 12 www.sciencedirect.com
H Laavi, JP Pokki, P Uusi-Kyyny, Y Kim… - Journal of Chemical & …, 2013 - ACS Publications
Vapor–liquid equilibrium (VLE), excess molar enthalpies (H E ), and excess molar volumes (V E ) provide complementary data for thermodynamic models. In this work, new data of …
Number of citations: 6 pubs.acs.org
AT Sundberg, H Laavi, Y Kim… - Journal of Chemical & …, 2012 - ACS Publications
… ) K, isothermal vapor–liquid equilibria at 358 K, excess enthalpy, excess volume, and density at 298 K were determined for three binary systems consisting of 2-ethoxy-2-methylbutane + …
Number of citations: 10 pubs.acs.org
X Man, T Jiao, Z Wang, X Zhang… - Journal of Chemical & …, 2018 - ACS Publications
2-(Methoxymethoxy)-butane (SMMB) was synthesized, and its boiling point, density, refractive index, and viscosity were measured in this article. The saturated vapor pressure of pure …
Number of citations: 1 pubs.acs.org
LK Rihko-Struckmann, JA Linnekoski… - Journal of Chemical & …, 2000 - ACS Publications
Isobaric vapor−liquid equilibrium (VLE) data (T−x−y) for the binary systems methanol/2-methoxy-2-methylbutane (TAME), methanol/2-methyl-2-butene, and methanol/2-methylbutane …
Number of citations: 23 pubs.acs.org
A Zaitseva, H Laavi, L Ojala, JY Coxam… - Journal of Chemical & …, 2015 - ACS Publications
Low molecular weight ethers have been used for many years as enhancers for fossil fuels combustion. A gradual replacement of mineral oils by bio-oils requires additional knowledge …
Number of citations: 5 pubs.acs.org
JPE Grolier, CJ Wormald, JC Fontaine… - Binary Liquid Systems of …, 2004 - Springer
… 919-94-8 2-Ethoxy-2-methylbutane see Ethyl 1,1-dimethylpropyl ether C6H14O … 2-Ethoxy-2-methylbutane tert-Amyl ethyl ether tert-Pentyl ethyl ether C7H16O2 …
Number of citations: 0 link.springer.com
AT Sundberg, P Uusi-Kyyny, V Alopaeus - Chemical Engineering and …, 2013 - Elsevier
… The operation was evaluated using the etherification of 2-ethoxy-2-methylbutane as a … was evaluated using the synthetization of 2-ethoxy-2-methylbutane as a case study. …
Number of citations: 5 www.sciencedirect.com

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